

physicochemical properties of 4-methyl-1,2-benzenediamine

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Compound of Interest

Compound Name: 3,4-Diaminotoluene

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An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-methyl-1,2-benzenediamine (CAS RN: 496-72-0), also known as **3,4-diaminotoluene**, is a crucial aromatic amine intermediate in the synthesis of various pharmaceuticals, agrochemicals, and corrosion inhibitors like tolyltriazole.[1][2] A thorough understanding of its physicochemical properties is fundamental for its application in research and development, ensuring proper handling, reaction optimization, and analytical characterization. This technical guide provides a comprehensive overview of its core properties, supported by detailed experimental protocols and logical workflows.

General and Physical Properties

4-methyl-1,2-benzenediamine is a colorless to red-brown crystalline solid under standard conditions.[2][3] Its core identifiers and physical characteristics are summarized below.

Table 1: General and Chemical Identifiers for 4-methyl-1,2-benzenediamine

Property	Value	Source(s)
CAS Number	496-72-0	[4][5]
Molecular Formula	C ₇ H ₁₀ N ₂	[4][5]
Molecular Weight	122.17 g/mol	[4][5]
IUPAC Name	4-methylbenzene-1,2-diamine	[5]
Synonyms	3,4-Diaminotoluene, 4-Methyl-o-phenylenediamine	[1][5]
InChI Key	DGRGLKZMKWPMOH-UHFFFAOYSA-N	[1][4]
SMILES	CC1=CC=C(N)C(=C1)N	[1][4]

Table 2: Physical Properties of 4-methyl-1,2-benzenediamine

Property	Value	Conditions	Source(s)
Appearance	Colorless crystalline solid; Red-brown low melting solid	Ambient	[2][3]
Melting Point	87-90 °C	[4]	
Boiling Point	265 °C	760 mmHg	[4]
155-156 °C	18 mmHg		
Solubility	16 g/L	In water	[2]
pKb	9.23	[2]	
LogP (Octanol/Water)	0.51	[2]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 4-methyl-1,2-benzenediamine.

Table 3: Key Spectroscopic Data for 4-methyl-1,2-benzenediamine

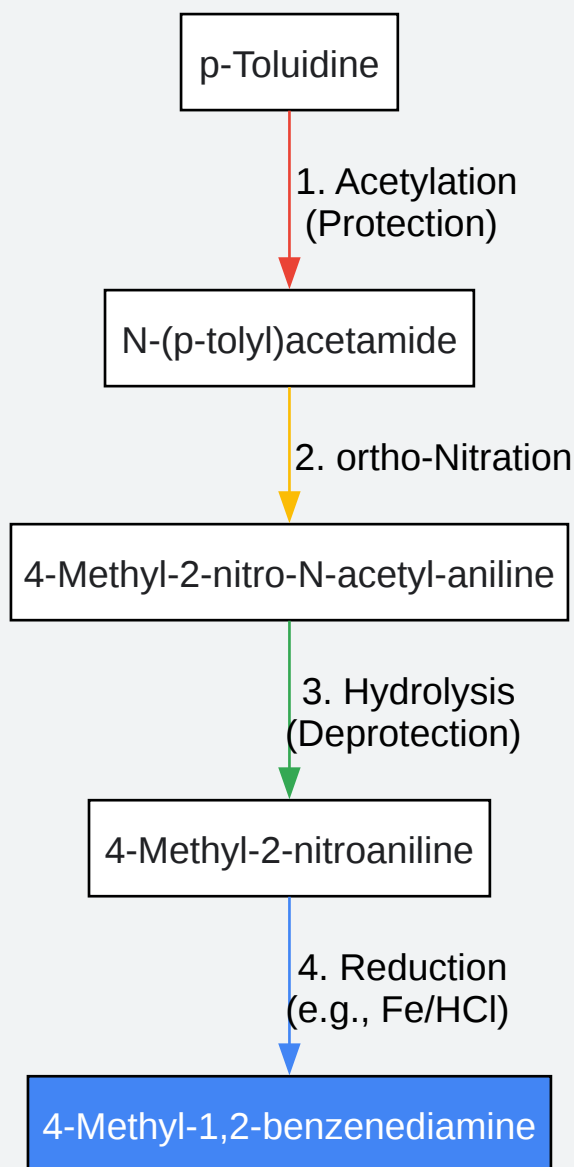
Technique	Data and Interpretation	Source(s)
Infrared (IR) Spectroscopy	The spectrum shows characteristic peaks for N-H stretching of the primary amine groups and C-H stretching of the aromatic ring and methyl group. Data is available from the NIST Chemistry WebBook.	[5]
^1H NMR Spectroscopy	Expected signals include a singlet for the methyl protons, distinct signals for the aromatic protons, and a broad signal for the amine protons.	[6][7]
^{13}C NMR Spectroscopy	Expected signals include a peak for the methyl carbon and distinct signals for the six aromatic carbons, with those bonded to the amine groups being significantly shifted.	[8]
UV-Visible Spectroscopy	The UV-Vis spectrum in solution exhibits absorption bands characteristic of the phenylenediamine chromophore.	[5][9]
Mass Spectrometry (MS)	Electron ionization mass spectrometry data is available, showing the molecular ion peak corresponding to its molecular weight.	[5][10]

Chemical Synthesis Workflow

4-methyl-1,2-benzenediamine can be synthesized from p-toluidine through a multi-step process. The general pathway involves protection of the amine, nitration, deprotection, and final reduction of the nitro group.[11]

Synthesis Pathway of 4-methyl-1,2-benzenediamine

Synthesis Pathway of 4-methyl-1,2-benzenediamine

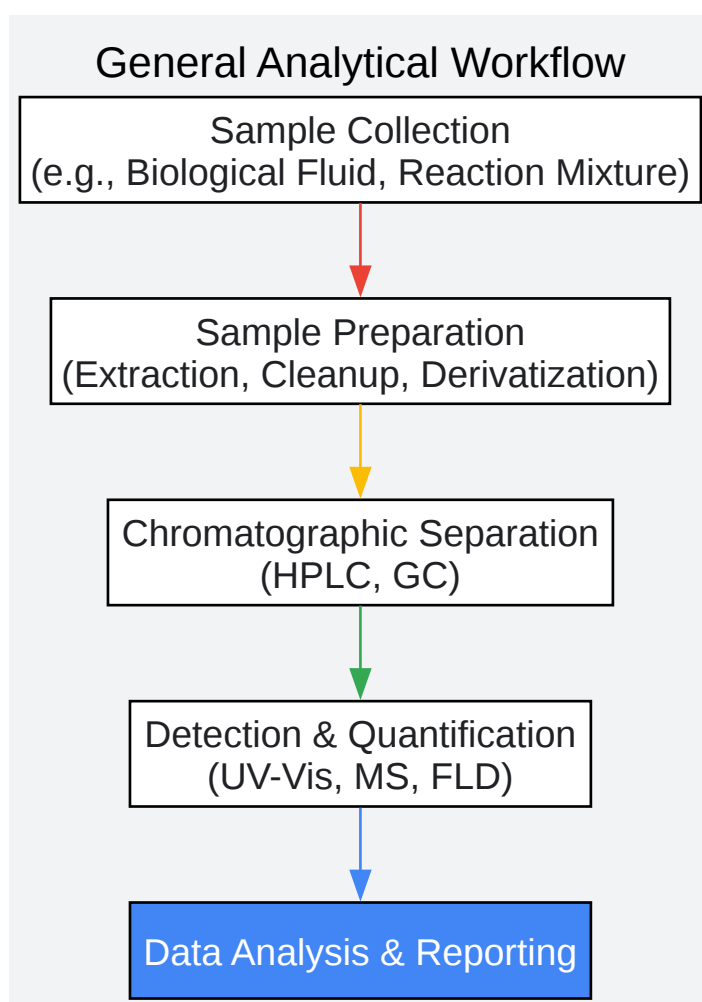


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Caption: A four-step synthesis of 4-methyl-1,2-benzenediamine from p-toluidine.

General Analytical Workflow

The identification and quantification of 4-methyl-1,2-benzenediamine in various matrices typically follow a standard analytical workflow involving sample preparation, chromatographic separation, and detection.



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Caption: Standard workflow for the analysis of 4-methyl-1,2-benzenediamine.

Experimental Protocols

The determination of the physicochemical properties of 4-methyl-1,2-benzenediamine relies on established analytical techniques.

Melting Point Determination (Capillary Method)

- **Sample Preparation:** A small amount of finely powdered, dry 4-methyl-1,2-benzenediamine is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a calibrated melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination at Reduced Pressure

- **Apparatus Setup:** A small-scale distillation apparatus (e.g., Hickman still) is assembled. The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.
- **Sample Introduction:** A small volume of the compound is placed in the distillation flask along with a boiling chip.
- **Procedure:** The system is evacuated to the desired pressure (e.g., 18 mmHg). The flask is then heated gently.
- **Measurement:** The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

- **Equilibrium Method:** An excess amount of 4-methyl-1,2-benzenediamine is added to a known volume of the solvent (e.g., water) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation is reached.
- **Separation:** The undissolved solid is removed by filtration or centrifugation.
- **Quantification:** The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]

Spectroscopic Analysis Protocols

- Infrared (IR) Spectroscopy:
 - A solid sample can be prepared as a KBr pellet or as a Nujol mull.[5]
 - The sample is placed in an FTIR spectrometer.
 - The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A small amount of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - A reference standard such as tetramethylsilane (TMS) is added.
 - ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
- UV-Visible Spectroscopy:
 - A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).
 - The solution is placed in a quartz cuvette.
 - The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

Safety and Handling

4-methyl-1,2-benzenediamine is classified as hazardous. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[13]

- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][14] Avoid generating dust.

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

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